N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-21(2)15-18-14(19-16(20-15)22(3)4)10-17-27(23,24)11-5-6-12-13(9-11)26-8-7-25-12/h5-6,9,17H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNIWVANZUZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety attached to a benzo[dioxine structure. Its molecular formula is , with a molecular weight of approximately 343.435 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S |
| Molecular Weight | 343.435 g/mol |
| Density | 1.251 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.84 ± 0.10 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine component allows for effective binding to specific sites on these targets, leading to modulation of their activity. This interaction can result in either inhibition or activation of enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
- Receptor Modulation : It can bind to receptor sites, influencing cellular signaling processes and contributing to its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic processes.
Cytotoxicity and Therapeutic Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of the compound on various human cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting significant potential for further development as an anticancer drug .
- Inhibition of Bacterial Growth : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 50 μM .
- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with specific enzymes led to altered metabolic pathways in treated cells, effectively reducing proliferation rates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural features of the target compound :
- 1,3,5-Triazine core: Substituted with dimethylamino groups (electron-donating, hydrophilic).
- Sulfonamide linkage : Attached to a dihydrobenzo[b][1,4]dioxine ring (a lipophilic, rigid scaffold).
Comparison with analogous compounds :
Electronic and Physicochemical Properties
- Dimethylamino vs. Methoxy Groups: Dimethylamino substituents are more basic and hydrophilic than methoxy groups found in herbicides like metsulfuron methyl.
- Dihydrodioxine vs. Benzoate Esters : The dihydrodioxine ring in the target compound offers rigidity and moderate lipophilicity, contrasting with the flexible benzoate esters in sulfonylurea herbicides. This may influence membrane permeability or target binding .
Stability and Reactivity
- Acid Sensitivity: Dimethylamino groups may render the triazine core less stable under acidic conditions compared to methoxy-substituted herbicides.
- Electrophilic Reactivity: Electron-donating dimethylamino groups could increase susceptibility to electrophilic substitution, enabling further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
